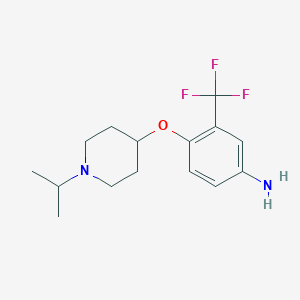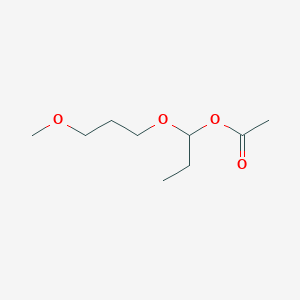
1-(3-Methoxypropoxy)propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxypropoxy)propyl acetate is an organic compound with the molecular formula C9H18O4. It is also known as dipropylene glycol methyl ether acetate. This compound is a colorless, transparent liquid with a slight ether odor and low toxicity. It is widely used as a solvent in various industrial applications due to its excellent solubility and moderate evaporation rate .
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxypropoxy)propyl acetate typically involves the esterification or transesterification of dipropylene glycol methyl ether (DPM) with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general steps are as follows :
Starting Materials: Dipropylene glycol methyl ether (DPM) and acetic acid or acetic anhydride.
Catalyst: Acid catalysts like sulfuric acid.
Reaction Process:
Analyse Chemischer Reaktionen
1-(3-Methoxypropoxy)propyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dipropylene glycol methyl ether and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxypropoxy)propyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent for various chemical reactions and processes due to its excellent solubility and low toxicity.
Biology: Employed in the preparation of biological samples and as a solvent in biochemical assays.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery systems.
Industry: Widely used in coatings, inks, cleaning agents, and high solid paint solvents.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxypropoxy)propyl acetate primarily involves its role as a solvent. It interacts with various molecular targets and pathways by dissolving other substances, facilitating chemical reactions, and enhancing the solubility of compounds. Its low toxicity and moderate evaporation rate make it suitable for various applications without causing significant adverse effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxypropoxy)propyl acetate is similar to other glycol ether acetates such as:
- Ethylene glycol monomethyl ether acetate
- Propylene glycol monomethyl ether acetate
- Dipropylene glycol monomethyl ether acetate
Compared to these compounds, this compound has a unique balance of solubility, evaporation rate, and low toxicity, making it particularly suitable for applications requiring a moderate evaporation rate and strong solubility .
Eigenschaften
CAS-Nummer |
958794-98-4 |
|---|---|
Molekularformel |
C9H18O4 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(3-methoxypropoxy)propyl acetate |
InChI |
InChI=1S/C9H18O4/c1-4-9(13-8(2)10)12-7-5-6-11-3/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
USDXBNSCKZJDLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(OCCCOC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


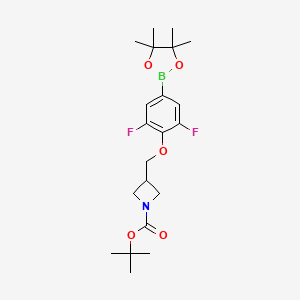
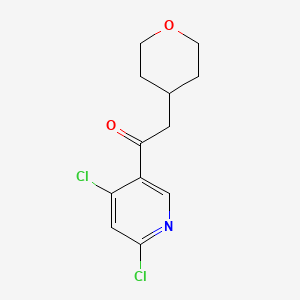
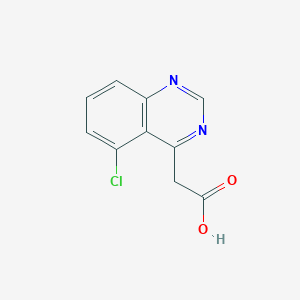
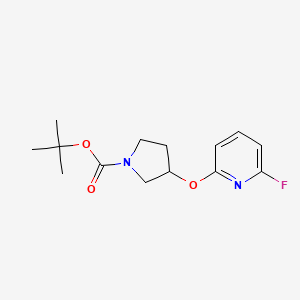
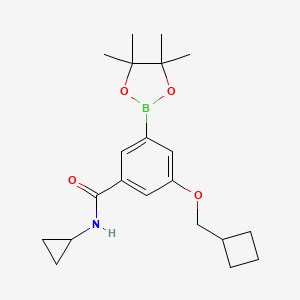
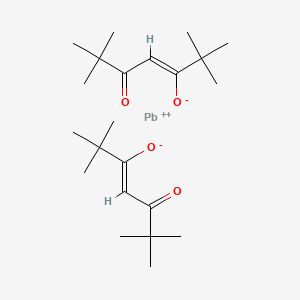


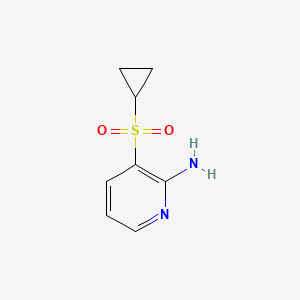
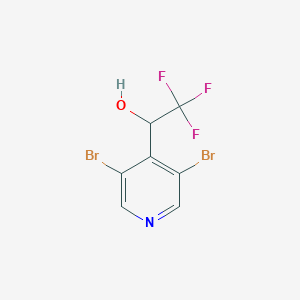

![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
